Dichloro(DPPE)digold(I)
CAS No.: 18024-34-5
Cat. No.: VC21269849
Molecular Formula: C26H24Au2Cl2P2
Molecular Weight: 863.3 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 18024-34-5 |
---|---|
Molecular Formula | C26H24Au2Cl2P2 |
Molecular Weight | 863.3 g/mol |
IUPAC Name | chlorogold;2-diphenylphosphanylethyl(diphenyl)phosphane |
Standard InChI | InChI=1S/C26H24P2.2Au.2ClH/c1-5-13-23(14-6-1)27(24-15-7-2-8-16-24)21-22-28(25-17-9-3-10-18-25)26-19-11-4-12-20-26;;;;/h1-20H,21-22H2;;;2*1H/q;2*+1;;/p-2 |
Standard InChI Key | VYRCUTQUNKAXBM-UHFFFAOYSA-L |
SMILES | C1=CC=C(C=C1)P(CCP(C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CC=C4.Cl[Au].Cl[Au] |
Canonical SMILES | C1=CC=C(C=C1)P(CCP(C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CC=C4.Cl[Au].Cl[Au] |
Chemical Structure and Properties
Structural Characteristics
Dichloro(DPPE)digold(I) features two gold(I) centers coordinated to a 1,2-bis(diphenylphosphino)ethane (DPPE) ligand and two chloride ions. The DPPE ligand serves as a bidentate bridging ligand, connecting the two gold centers . The molecular structure consists of:
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Two gold(I) centers in a linear coordination geometry
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A bridging DPPE ligand coordinating through phosphorus atoms
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Two chloride ligands completing the coordination sphere
Physical and Chemical Properties
Table 1 summarizes the key physical and chemical properties of Dichloro(DPPE)digold(I):
The compound exhibits characteristic linear coordination geometry around the gold(I) centers, which is typical for gold(I) complexes. This geometry plays a crucial role in its reactivity patterns and catalytic properties .
Synthesis Methods
Laboratory Synthesis
The synthesis of Dichloro(DPPE)digold(I) can be achieved through various methods. One established approach involves the reaction of gold(I) chloride derivatives with 1,2-bis(diphenylphosphino)ethane (DPPE) under controlled conditions.
A widely reported synthetic route involves:
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Preparation of a solution of 1,2-bis(diphenylphosphino)ethane (DPPE) in benzene
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Addition of this solution to a solution of (OC)AuCl under dry nitrogen atmosphere at room temperature
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Stirring for approximately 1 hour (with CO gas released as a byproduct)
This method typically yields Dichloro(DPPE)digold(I) with a purity of approximately 99% .
Alternative Synthetic Approaches
Several modified synthetic approaches have been developed to optimize yield and purity. These include:
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Variations in solvent systems (dichloromethane, THF)
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Use of different gold precursors such as AuCl with removal of carbon monoxide as a byproduct
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Temperature-controlled reaction conditions to enhance selectivity
Applications in Catalysis
Organic Synthesis
Dichloro(DPPE)digold(I) has demonstrated significant catalytic activity in various organic transformations. Its unique dinuclear gold structure contributes to its catalytic efficiency in several reactions:
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Carbon-carbon coupling reactions: The compound effectively catalyzes C-C bond formation, which is essential in the synthesis of complex organic molecules
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Cyclization reactions: It facilitates various cyclization processes used in the construction of cyclic organic compounds
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Diboration reactions: The complex shows selective catalytic activity in diboration of organic substrates
Catalytic Mechanisms
The catalytic activity of Dichloro(DPPE)digold(I) is attributed to the unique electronic properties of gold(I) centers and their interaction with the DPPE ligand. The dinuclear nature of the complex often results in cooperative effects between the two gold centers, enhancing its catalytic performance compared to mononuclear gold complexes.
The catalytic mechanism typically involves:
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Coordination of the substrate to one or both gold centers
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Activation of the substrate through gold-mediated polarization
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Transformation of the activated substrate
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Regeneration of the catalyst
Biological Activity and Medicinal Applications
Anticancer Properties
Recent studies have highlighted the potential medicinal applications of Dichloro(DPPE)digold(I), particularly in cancer treatment. The compound exhibits:
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Significant antiproliferative properties across various cancer cell lines
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Ability to induce apoptosis in cancer cells
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Mechanisms involving cell cycle arrest and disruption of redox homeostasis
Mechanism of Biological Activity
The biological activity of Dichloro(DPPE)digold(I) is believed to stem from several mechanisms:
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Interaction with cellular proteins, particularly those containing thiol groups
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Disruption of mitochondrial function
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Induction of oxidative stress
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Inhibition of certain enzymes crucial for cancer cell survival
These mechanisms make Dichloro(DPPE)digold(I) and related gold complexes promising candidates for development as anticancer agents, particularly for treating tumors resistant to conventional therapies.
Comparative Analysis with Related Gold Compounds
Comparison with Mononuclear Gold Complexes
Dichloro(DPPE)digold(I) possesses distinct properties that differentiate it from mononuclear gold complexes such as Chloro(triphenylphosphine)gold(I):
Property | Dichloro(DPPE)digold(I) | Chloro(triphenylphosphine)gold(I) |
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Structure | Dinuclear with bridging DPPE | Mononuclear with monodentate phosphine |
Molecular Weight | 863.26 g/mol | 494.71 g/mol |
Thermal Stability | Higher (mp 286-289°C) | Lower (mp 248-249°C) |
Solubility | Requires THF or DMF | More soluble in common organic solvents |
Catalytic Activity | Enhanced cooperative effects | Single-site catalysis |
The dinuclear nature of Dichloro(DPPE)digold(I) often results in unique reactivity patterns and enhanced catalytic performance in certain reactions compared to mononuclear counterparts .
Comparison with Other Phosphine-Gold Complexes
Dichloro(DPPE)digold(I) can be compared with other related phosphine-gold complexes such as Bis(chlorogold(I)) bis(diphenylphosphino)methane:
Compound | Bridge Length | Structural Flexibility | Applications |
---|---|---|---|
Dichloro(DPPE)digold(I) | Ethylene (-CH₂CH₂-) | Moderate | Catalysis, potential medicinal |
Bis(chlorogold(I)) bis(diphenylphosphino)methane | Methylene (-CH₂-) | Lower | Catalysis, luminescent materials |
The ethylene bridge in DPPE provides moderate flexibility compared to the methylene bridge in bis(diphenylphosphino)methane, which impacts the coordination geometry and reactivity of the respective gold complexes .
Current Research and Future Perspectives
Emerging Applications
Current research on Dichloro(DPPE)digold(I) is expanding into several promising areas:
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Heterogeneous catalysis through immobilization on solid supports
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Development of new gold-based drug candidates with enhanced specificity
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Application in materials science, particularly in luminescent materials and sensors
Structure-Activity Relationship Studies
Ongoing research is focused on understanding the relationship between structural modifications of the DPPE ligand and the resulting changes in catalytic activity and biological properties. These studies aim to:
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